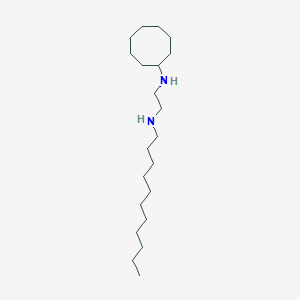
N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclooctyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine typically involves the reaction of cyclooctylamine with undecylamine in the presence of ethane-1,2-diamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Cyclooctylamine + Undecylamine + Ethane-1,2-diamine → N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine
- Solvent: Ethanol or Methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution: The compound can participate in substitution reactions, where one of the amine groups is replaced by another functional group.
- Oxidation: Hydrogen peroxide, Potassium permanganate
- Reduction: Lithium aluminum hydride, Sodium borohydride
- Substitution: Alkyl halides, Acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines.
Applications De Recherche Scientifique
N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of complex organic molecules.
- Biology: Investigated for its potential as a ligand in biochemical assays.
- Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N~1~-Cyclooctyl-N~2~-decylethane-1,2-diamine
- N~1~-Cyclooctyl-N~2~-dodecylethane-1,2-diamine
- N~1~-Cyclooctyl-N~2~-tetradecylethane-1,2-diamine
Uniqueness: N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine stands out due to its specific chain length and the presence of both cyclooctyl and undecyl groups. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
627520-46-1 |
|---|---|
Formule moléculaire |
C21H44N2 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
N'-cyclooctyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-12-15-18-22-19-20-23-21-16-13-10-9-11-14-17-21/h21-23H,2-20H2,1H3 |
Clé InChI |
UDIKIOWWDMWMKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNC1CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


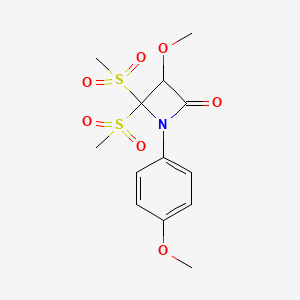
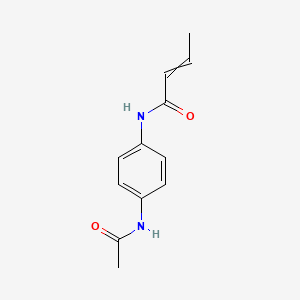
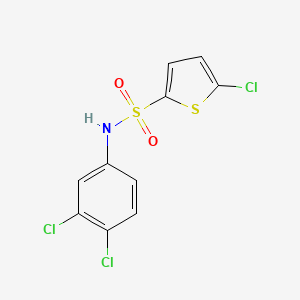
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)

![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
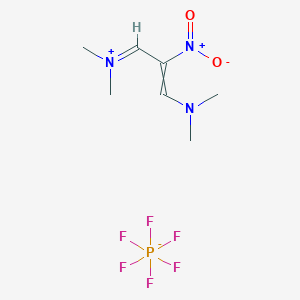

![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
